N-cyclopropyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOGOCGSXROGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyloxane-4-carboxamide can be achieved through several methods. One common approach involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with cyclopropylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-cyclopropyloxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxamide: A closely related compound with similar structural features.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: Another compound with a pyran ring and additional functional groups.
Uniqueness
N-cyclopropyloxane-4-carboxamide stands out due to its unique combination of a pyran ring and a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyloxane-4-carboxamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclopropane carboxylic acid derivatives with oxane-4-carboxamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions to minimize side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .
- Yield optimization : High-throughput screening of solvents (e.g., DMF, THF) and temperatures (e.g., 0–60°C) can improve reaction efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and amide bond formation (δ 6.5–8.5 ppm for NH) .
- X-ray crystallography : Employ SHELXL for structure refinement, particularly to resolve stereochemistry and confirm oxane ring conformation .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24/48-hour intervals .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track changes using UV-spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and target-specific (e.g., enzyme inhibition) models to rule out false positives .
- Dose-response curves : Compare EC/IC values across studies; discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) .
- Metabolite profiling : Use LC-MS to identify active metabolites that might contribute to observed effects .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the cyclopropane moiety’s role in binding affinity .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxane ring .
- QSAR modeling : Train models on analogs (e.g., PubChem CID 40886864) to predict modifications enhancing solubility or potency .
Q. How can crystallographic data improve the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify regions for functionalization .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve challenging datasets, ensuring accurate bond-length/angle measurements .
- Polymorph screening : Explore solvent-drop crystallization to isolate stable polymorphs with improved bioavailability .
Q. What protocols mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Flow chemistry : Optimize residence time and pressure to prevent racemization during continuous amide coupling .
- Chiral HPLC : Implement preparative chiral columns (e.g., Chiralpak IA/IB) for enantiomer separation at pilot scales .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer :
- Solvent selection : Test solubility in DMSO (commonly used) vs. biorelevant media (e.g., FaSSIF/FeSSIF) to contextualize discrepancies .
- Dynamic light scattering (DLS) : Check for aggregation phenomena that may falsely reduce apparent solubility .
Q. What statistical approaches are recommended for validating reproducibility in biological assays?
- Methodological Answer :
- Power analysis : Predefine sample sizes (n ≥ 3) to ensure statistical significance (α = 0.05, β = 0.2) .
- Blinded replicates : Assign independent researchers to repeat key experiments to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
